Chiral Purity and Enantiomeric Integrity as Procurement Specifications
The target compound is specified and supplied as a single (S)-enantiomer, in contrast to its (R)-enantiomer (CAS 1568087-94-4) or racemic mixtures . The (R)-enantiomer is commercially available at 98% purity with a specified 99% enantiomeric excess (ee) . This differentiation is critical because the stereochemical configuration at the chiral center directly influences the compound's three-dimensional shape and, consequently, its ability to interact with chiral biological environments. Procurement of the (S)-enantiomer ensures a defined stereochemical input for structure-activity relationship (SAR) studies, avoiding the confounding effects of racemic mixtures or the opposite enantiomer .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Specified as (S)-enantiomer (CAS 1308468-13-4) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1568087-94-4) commercially available at 98% purity with 99% ee |
| Quantified Difference | Opposite absolute stereochemistry |
| Conditions | Commercial availability and analytical specifications |
Why This Matters
Ensures experimental reproducibility and enables accurate interpretation of stereospecific interactions in biochemical assays.
